tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a tert-butyl ester group attached to the indole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate typically involves the reaction of 2,3-dimethylindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science .
Biology and Medicine: Indole derivatives, including this compound, have shown potential biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. They are studied for their interactions with biological targets and their potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2,3-dimethyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with enzymes, receptors, and other biomolecules. They may inhibit or activate specific pathways, leading to their observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its context of use .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate
- tert-Butyl 3,3-dimethyl-2-oxoindoline-1-carboxylate
Comparison: tert-Butyl 2,3-dimethyl-1H-indole-1-carboxylate is unique due to the presence of two methyl groups at the 2 and 3 positions of the indole ring. This substitution pattern can influence its reactivity and biological activity compared to other tert-butyl indole derivatives. For example, tert-butyl 1-indolecarboxylate lacks the methyl groups, which may result in different chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 2,3-dimethylindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-11(2)16(14(17)18-15(3,4)5)13-9-7-6-8-12(10)13/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUGZZPQJQFYRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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